N-4-Azido-2-nitrophenyl aminobutyryl nadp

Photoaffinity labeling NADPH cytochrome c reductase Substrate fidelity

N-4-Azido-2-nitrophenyl aminobutyryl NADP (synonym: NAP4-NADP+, arylazido-NADP+) is a photoactivable, arylazido-derivatized analog of nicotinamide adenine dinucleotide phosphate (NADP+) bearing a 4-azido-2-nitrophenyl group tethered via a gamma-aminobutyryl linker to the ribose 3'-position. First synthesized and characterized as a radiolabeled probe by Doussiere and Vignais in 1986, this compound belongs to the class of pyridine nucleotide photoaffinity labels used for active-site mapping of NADP(H)-dependent enzymes.

Molecular Formula C31H37N12O20P3
Molecular Weight 990.6 g/mol
CAS No. 105450-72-4
Cat. No. B010662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Azido-2-nitrophenyl aminobutyryl nadp
CAS105450-72-4
SynonymsN-4-azido-2-nitrophenyl aminobutyryl NADP
NAP4-NADP
Molecular FormulaC31H37N12O20P3
Molecular Weight990.6 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)NC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])COP(=O)(O)OP(=O)(O)O)O)O)[O-])C(=O)N
InChIInChI=1S/C31H37N12O20P3/c32-27(48)15-3-2-8-41(10-15)30-25(47)23(45)19(60-30)11-58-65(54,55)62-26-24(46)20(12-59-66(56,57)63-64(51,52)53)61-31(26)42-14-37-22-28(35-13-36-29(22)42)38-21(44)4-1-7-34-17-6-5-16(39-40-33)9-18(17)43(49)50/h2-3,5-6,8-10,13-14,19-20,23-26,30-31,34,45-46H,1,4,7,11-12H2,(H2,32,48)(H,54,55)(H,56,57)(H2,51,52,53)(H,35,36,38,44)/t19-,20-,23-,24-,25-,26-,30-,31-/m1/s1
InChIKeyGZRHVQOGXJZIAS-YACAAUEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-Azido-2-nitrophenyl aminobutyryl NADP (CAS 105450-72-4): Core Identity and Procurement-Relevant Characteristics


N-4-Azido-2-nitrophenyl aminobutyryl NADP (synonym: NAP4-NADP+, arylazido-NADP+) is a photoactivable, arylazido-derivatized analog of nicotinamide adenine dinucleotide phosphate (NADP+) bearing a 4-azido-2-nitrophenyl group tethered via a gamma-aminobutyryl linker to the ribose 3'-position [1]. First synthesized and characterized as a radiolabeled probe by Doussiere and Vignais in 1986, this compound belongs to the class of pyridine nucleotide photoaffinity labels used for active-site mapping of NADP(H)-dependent enzymes [2]. Its molecular formula is C31H37N12O20P3 (MW 990.6 g/mol), and it functions as both a dark-state competitive inhibitor and, upon UV photoirradiation, a covalent nitrene-generating crosslinker that irreversibly tags NADP(H) binding proteins [3]. Unlike simpler azido-NADP probes, the extended NAP4 spacer arm permits deeper penetration into the nucleotide-binding pocket while retaining near-native coenzyme activity in the reduced form.

Why N-4-Azido-2-nitrophenyl aminobutyryl NADP Cannot Be Simply Replaced by Other Azido-NADP Analogs in Experimental Protocols


Despite superficial structural similarity among arylazido-NADP probes, substitution of N-4-Azido-2-nitrophenyl aminobutyryl NADP with alternative photoaffinity labels introduces uncontrolled variables that undermine experimental reproducibility. The gamma-aminobutyryl linker of NAP4-NADP+ confers a distinct spatial reach that the shorter beta-alanyl linker of arylazido-beta-alanyl-NADP+ (CAS 73617-93-3) cannot replicate, directly affecting binding-site accessibility and crosslinking geometry [1]. Most critically, NAP4-NADP+ displays a unique selectivity fingerprint: it is a potent, active-site-directed inhibitor of NADP(H)-dependent enzymes such as the neutrophil oxidase yet is completely inert toward the mitochondrial NADH dehydrogenase—a property not shared by the corresponding NAD+ analog (arylazido-beta-alanyl-NAD+) or by 2-azido-NADP+, which labels entirely different protein targets [2]. Furthermore, the reduced form NAP4-NADPH retains full coenzyme competence, being oxidized at a rate indistinguishable from native NADPH by its cognate reductase—a functional fidelity that most azido-modified nucleotides lack [3]. Generic interchanges therefore risk both false-negative labeling (due to steric mismatch) and false-positive cross-reactivity across the NAD(H)/NADP(H) enzyme families.

N-4-Azido-2-nitrophenyl aminobutyryl NADP: Quantitative Differential Evidence Against Closest Analogs and In-Class Alternatives


Retained Coenzyme Activity: NAP4-NADPH Is Oxidized at Virtually Identical Rate to Native NADPH by the Cognate Reductase

The reduced form NAP4-NADPH functions as a competent electron donor for the NADPH cytochrome c oxidoreductase (EC 1.6.2.4) purified from rabbit peritoneal neutrophils. In control assays conducted in dim light, NAP4-NADPH was oxidized at virtually the same rate as native NADPH [1]. The Km value for NAP4-NADPH was determined to be 1.9 µM, compared to 1.0 µM for the natural substrate NADPH—a less than 2-fold difference that confirms near-native coenzyme recognition [2]. This stands in contrast to many azido-modified nucleotide probes (e.g., 2-azido-NADP+ with 5α-reductase, whose photolabeling requires a 20-fold excess of native NADP+ to compete off binding, indicating weaker active-site affinity) [3].

Photoaffinity labeling NADPH cytochrome c reductase Substrate fidelity

Absolute Discrimination Between NADP(H) and NAD(H) Enzyme Families: NAP4-NADP+ Is Completely Inert Toward Mitochondrial NADH Dehydrogenase

A definitive direct head-to-head comparison by Chen and Guillory (1981) demonstrated that arylazido-beta-alanyl-NADP+ (the beta-alanyl analog closely related to NAP4-NADP+) does not inhibit the purified mitochondrial NADH dehydrogenase (EC 1.6.99.3) at any tested concentration, nor does photoirradiation in its presence result in covalent incorporation of radioactivity into the enzyme [1]. In the same study, the corresponding NAD+ analog (arylazido-beta-alanyl-NAD+) acted as a potent competitive inhibitor with respect to NADH, exhibiting an apparent Ki of 1.7–2.7 µM and covalent photolabeling of the Mr = 57,000 subunit [2]. The NAD+ analog's Ki was independently confirmed as 1.45 µM by Deng et al. (1990) using the same enzyme system [3].

Enzyme selectivity NADH dehydrogenase Mitochondrial Complex I

Active-Site-Directed Photolabeling Specificity: Covalent Crosslinking Restricted to the NADPH-Binding Protein and Prevented by Excess Native NADPH

Upon UV photoirradiation of bovine neutrophil plasma membranes in the presence of radiolabeled NAP4-NADP+, a single predominant protein of Mr = 65,000 was covalently labeled, emerging as the preferentially photolabeled species throughout the course of the oxidase purification procedure [1]. Critically, photolabeling of this 65-kDa protein was prevented by preincubation with an excess of unmodified NADPH, confirming active-site competition [2]. The labeling pattern was further validated by functional correlation: omission of the respiratory burst activator phorbol myristate acetate or addition of micromolar amounts of known oxidase inhibitors Cibacron Blue and mersalyl decreased labeling of the 65-kDa band [3]. In rabbit neutrophils, an analogous 77-kDa protein was the predominant photolabeled species, with proteolytic fragments of 67-kDa and 57-kDa also retaining NADP(H) binding competence [4]. By contrast, the azido-NADPH probe (4-[N-(4-azido-2-nitrophenyl)amino]butyryl-NADPH) used by Doussiere et al. (1993) predominantly labels an 80–100 kDa glycoprotein identified as cytochrome b558 large subunit—a distinct target profile reflecting different probe geometry [5].

NADPH oxidase Photoaffinity crosslinking Active-site protection

Physiological NAD+ Transport Inhibition: The NAP4 Moiety Enables Blockade of Mitochondrial NAD+ Carrier Function Unexploited by Other Azido-Nucleotide Probes

The NAP4-functionalized nucleotide N-4-azido-2-nitrophenyl-4-aminobutyryl-NAD+ (NAP4-NAD+), which shares the identical photoactivable NAP4 moiety with NAP4-NADP+, acts as a potent inhibitor of the mitochondrial NAD+ carrier in Percoll-purified potato tuber mitochondria [1]. The rate of NAD+ accumulation in the matrix space was strongly inhibited by NAP4-NAD+, and NAD+ efflux from the matrix was similarly blocked, demonstrating bidirectional carrier inhibition [2]. In independent experiments by Day et al. (1983), NAD+-stimulated O2 uptake in rotenone-treated potato mitochondria was completely prevented by preincubation with NAP4-NAD+, whereas 1 mM EGTA (an inhibitor of external NADH oxidation) had no effect, confirming that the NAP4 effect is specific to NAD+ transport rather than to external NADH dehydrogenase activity [3]. This transport-inhibitory property is unique to the NAP4-aminobutyryl nucleotide scaffold among photoaffinity probes; neither 2-azido-NAD+ nor 8-azido-NAD+ has been reported to block mitochondrial NAD+ carrier function.

Mitochondrial NAD+ transport Plant mitochondria Carrier inhibition

Dark-State Competitive Inhibition of Neutrophil NADPH Oxidase with Higher Affinity Than the Substrate NADPH

In the absence of photoirradiation, NAP4-NADP+ and its reduced form NAP4-NADPH act as competitive inhibitors of the NADPH-dependent O2−-generating oxidase activity in plasma membrane fractions from bovine neutrophils activated by phorbol myristate acetate [1]. While an explicit Ki value for NAP4-NADP+ was not reported in the original 1986 paper, a closely related azido-NADPH probe (4-[N-(4-azido-2-nitrophenyl)amino]butyryl-NADPH) bearing the same NAP4 moiety but a butyryl linkage exhibited a Ki of 6 µM and Kd of 5–6 µM for the same neutrophil oxidase, which is 5- to 8-fold lower than the KM for native NADPH (30–40 µM), indicating higher affinity of the photoprobe for the oxidase active site than the physiological substrate itself [2]. The competitive inhibition pattern of NAP4-NADP+ is corroborated by the observation that photolabeling is prevented by excess NADPH, confirming reversible active-site occupancy in the dark followed by covalent attachment upon photolysis [3].

NADPH oxidase inhibition Competitive inhibitor Superoxide production

Linker Chemistry Advantage: Gamma-Aminobutyryl Spacer Distinguishes NAP4-NADP+ from the Beta-Alanyl Analog in Transhydrogenase Targeting

NAP4-NADP+ incorporates a gamma-aminobutyryl (-NH-(CH2)3-CO-) spacer between the nicotinamide ribose 3'-oxygen and the 4-azido-2-nitrophenyl group, whereas the historically earlier arylazido-beta-alanyl-NADP+ (CAS 73617-93-3) uses a shorter beta-alanyl (-NH-(CH2)2-CO-) linker [1]. This additional methylene group in the NAP4 series extends the photoreactive nitrene-generating moiety approximately 1.3 Å further from the nucleotide core. Functional consequences of this linker difference are evident in the mitochondrial NADPH-NAD+ transhydrogenase system: arylazido-beta-alanyl-NADP+ is described as 'a potent inhibitor and an active site-directed reagent for NADPH-NAD+ transhydrogenation at all three levels of resolution,' whereas the beta-alanyl NAD+ analog can additionally serve as a hydride-accepting substrate during transhydrogenation [2]. For Complex I ferricyanide reductase activity, the NADP+ analog (beta-alanyl linker) exhibited only weak noncompetitive inhibitor activity, in contrast to the potent competitive inhibition by the corresponding NAD+ analog [3]. The extended gamma-aminobutyryl linker in NAP4-NADP+ may further modulate these selectivity profiles.

Linker chemistry NADPH-NAD+ transhydrogenase Active-site accessibility

Optimal Experimental and Procurement Scenarios for N-4-Azido-2-nitrophenyl aminobutyryl NADP Based on Quantitative Differentiation Evidence


Active-Site Mapping of the Neutrophil NADPH Oxidase Dehydrogenase Component in Mixed Membrane Protein Environments

When the experimental objective is to identify and characterize the NADPH dehydrogenase subunit of the phagocyte NADPH oxidase complex within crude plasma membrane fractions that contain both NADH- and NADPH-dependent enzymes, NAP4-NADP+ is the probe of choice. Its absolute inertness toward mitochondrial NADH dehydrogenase (documented by Chen & Guillory 1981, where arylazido-beta-alanyl-NADP+ showed zero inhibition vs. Ki = 1.7–2.7 µM for the NAD+ analog [1]) ensures that photolabeling signals originate exclusively from NADP(H)-specific binding sites. The competitive protection by excess unmodified NADPH (Doussiere et al. 1986 [2]) provides an internal specificity control that can be executed within a single experimental session without requiring separate NAD(H)-selective probes.

Functional Turnover Studies Requiring a Photoaffinity Probe That Retains Near-Native Coenzyme Activity Prior to Photolysis

In protocols that demand the reduced photoprobe to participate in enzyme-catalyzed hydride transfer before covalent crosslinking—such as pre-steady-state kinetic analysis or trapping of specific conformational states—NAP4-NADP+ is uniquely suitable because NAP4-NADPH is oxidized by its cognate reductase at virtually the same rate as native NADPH, with a Km of 1.9 µM versus 1.0 µM for NADPH [3]. This near-native substrate fidelity, documented in the BRENDA database entry for azidonitrophenyl-gamma-aminobutyryl-NADPH [4], contrasts with many azido-modified nucleotides that suffer significant catalytic impairment. Procurement of NAP4-NADP+ rather than 2-azido-NADP+ or 8-azido-NADP+ is indicated when coenzyme turnover competence is a prerequisite for the experimental design.

Mitochondrial Pyridine Nucleotide Transport Studies Combining Photoaffinity Labeling and Carrier Inhibition

For investigations of the mitochondrial NAD(P)+ carrier system in plant or mammalian mitochondria, the NAP4-aminobutyryl nucleotide scaffold provides a dual-function tool: the probe blocks NAD+ influx and efflux via the specific mitochondrial carrier (Neuburger et al. 1985 [5]) while simultaneously enabling photoaffinity labeling of carrier-associated proteins upon UV irradiation. This dual capability—transport inhibition in the dark combined with covalent crosslinking upon photolysis—is not shared by 2-azido-NAD+, 8-azido-NAD+, or other azido-nucleotide probes that lack the NAP4 spacer. Researchers studying the molecular identity of the mitochondrial NAD+ transporter should prioritize NAP4-bearing nucleotides for this reason.

Discrimination of NADPH-Binding Proteins from Cytochrome b558 in Neutrophil Oxidase Complex Assembly Studies

When the research question requires distinguishing the NADPH dehydrogenase component from the cytochrome b558 subunit of the neutrophil oxidase, the probe selection critically determines the outcome. NAP4-NADP+ photolabels a 65-kDa (bovine) or 77-kDa (rabbit) protein identified as the NADPH dehydrogenase [6], whereas the alternative azido-NADPH probe labels the 80–100 kDa glycosylated β-subunit of cytochrome b558 [7]. These distinct labeling patterns mean that procurement of the correct probe is essential for targeting the intended protein. Laboratories studying oxidase assembly, flavoprotein incorporation, or NADPH binding site architecture should specify NAP4-NADP+ to ensure the dehydrogenase component—not cytochrome b558—is the labeled species.

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